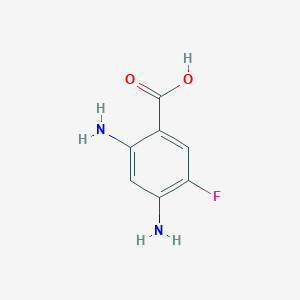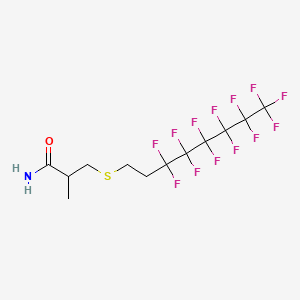
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is a synthetic organic compound characterized by the presence of a perfluorohexyl group, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide typically involves the reaction of 2-methyl-3-mercaptopropanoic acid with perfluorohexyl ethyl iodide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-methyl-3-mercaptopropanoic acid attacks the carbon-iodine bond of perfluorohexyl ethyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The perfluorohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the perfluorohexyl group.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide involves its interaction with specific molecular targets. The perfluorohexyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-((Perfluorooctyl)ethylsulfanyl)-propanamide
- 2-Methyl-3-((Perfluorobutyl)ethylsulfanyl)-propanamide
- 2-Methyl-3-((Perfluoropropyl)ethylsulfanyl)-propanamide
Uniqueness
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is unique due to the specific length of its perfluoroalkyl chain, which imparts distinct chemical and physical properties. This length influences the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C12H12F13NOS |
|---|---|
Poids moléculaire |
465.28 g/mol |
Nom IUPAC |
2-methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanamide |
InChI |
InChI=1S/C12H12F13NOS/c1-5(6(26)27)4-28-3-2-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,2-4H2,1H3,(H2,26,27) |
Clé InChI |
JWMZLPPDLABNOB-UHFFFAOYSA-N |
SMILES canonique |
CC(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)
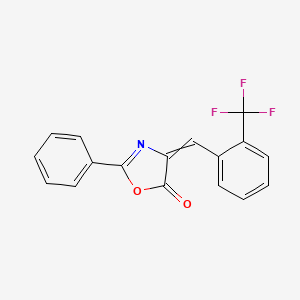
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
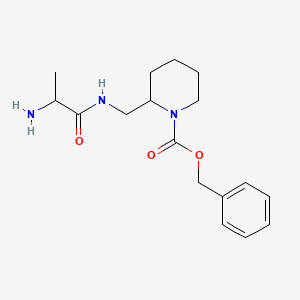
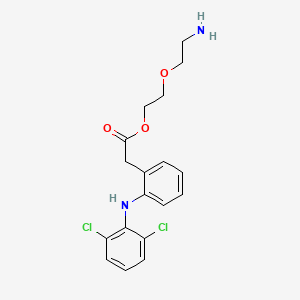
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
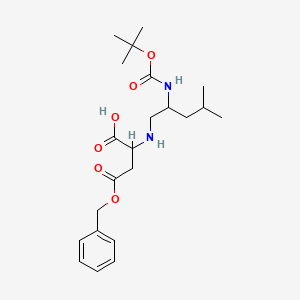
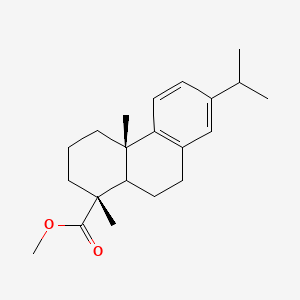
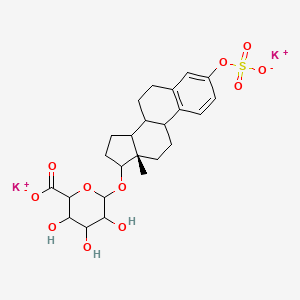
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)

